N-(4-methylpiperidin-4-yl)acetamide
CAS No.:
Cat. No.: VC13516057
Molecular Formula: C8H16N2O
Molecular Weight: 156.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16N2O |
|---|---|
| Molecular Weight | 156.23 g/mol |
| IUPAC Name | N-(4-methylpiperidin-4-yl)acetamide |
| Standard InChI | InChI=1S/C8H16N2O/c1-7(11)10-8(2)3-5-9-6-4-8/h9H,3-6H2,1-2H3,(H,10,11) |
| Standard InChI Key | PJUQPGPSCSSQIW-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1(CCNCC1)C |
| Canonical SMILES | CC(=O)NC1(CCNCC1)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(4-Methylpiperidin-4-yl)acetamide features a piperidine ring—a six-membered saturated heterocycle containing one nitrogen atom—with a methyl group and an acetamide moiety (-NHCOCH) both attached to the 4-position of the ring. The stereochemistry of the piperidine ring and the spatial arrangement of substituents influence its interaction with biological targets. The hydrochloride salt form introduces a chloride ion, forming a quaternary ammonium center that improves stability.
Table 1: Key Physicochemical Properties
| Property | N-(4-Methylpiperidin-4-yl)acetamide | Hydrochloride Salt Form |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 156.23 | 192.68 |
| Solubility | Moderate in organic solvents | High in aqueous media |
| Ionization State | Free base | Salt (cation + Cl⁻) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl group ( 1.2–1.4 ppm), acetamide carbonyl ( 170–175 ppm in ), and piperidine ring protons ( 2.5–3.5 ppm). Mass spectrometry confirms the molecular ion peak at m/z 156.23 for the free base and 192.68 for the hydrochloride form.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of N-(4-methylpiperidin-4-yl)acetamide typically involves acetylation of 4-methylpiperidin-4-amine. A common method includes:
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Acetylation: Reacting 4-methylpiperidin-4-amine with acetic anhydride in the presence of a base (e.g., triethylamine) to form the acetamide.
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.
Table 2: Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acetylation | Acetic anhydride, EtN, RT | 85 |
| Salt Formation | HCl (g), diethyl ether | 92 |
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to optimize reaction efficiency and purity. Process parameters such as temperature (20–25°C), stoichiometry (1:1.2 amine:acetic anhydride), and catalyst loading are rigorously controlled.
Pharmacological Applications
Serotonin Receptor Antagonism
N-(4-Methylpiperidin-4-yl)acetamide hydrochloride exhibits potent antagonism at serotonin (5-HT) receptors, particularly the 5-HT subtype. This activity suggests potential therapeutic applications in:
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Psychiatric Disorders: Modulation of serotonin signaling may alleviate symptoms of anxiety and depression.
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Neuropharmacology: Targeting 5-HT receptors could aid in treating migraines or sleep disorders.
Comparative Neurotransmitter Transporter Activity
While structurally similar to modafinil derivatives (e.g., thioacetamide-containing piperidines), N-(4-methylpiperidin-4-yl)acetamide lacks the sulfur atom critical for dopamine/norepinephrine transporter (DAT/NET) inhibition . Instead, its primary mechanism revolves around receptor antagonism rather than reuptake inhibition.
Table 3: Pharmacological Profile vs. Analogues
| Compound | Target Activity | Selectivity Ratio (DAT/SERT/NET) |
|---|---|---|
| N-(4-Methylpiperidin-4-yl)acetamide | 5-HT antagonism | N/A |
| (+)-cis-5b | NET inhibition | 1:0.03:0.003 |
| Modafinil | DAT/NET inhibition | 1:0.5:0.1 |
Comparative Analysis with Related Compounds
Structural Analogues
N-(4-Methylpiperidin-4-yl)acetamide differs from analogues such as N-(1-methylpiperidin-4-yl)acetamide in the placement of the methyl group, which alters receptor binding affinity. Unlike calcium channel-blocking piperidinyl acetamides , this compound’s activity is receptor-specific.
Table 4: Structural and Functional Comparison
Future Research Directions
Mechanistic Studies
Elucidating the exact binding mode of N-(4-methylpiperidin-4-yl)acetamide at 5-HT receptors via X-ray crystallography could guide the design of more selective antagonists.
Therapeutic Exploration
Preclinical trials are needed to evaluate efficacy in models of serotonin dysregulation (e.g., obsessive-compulsive disorder). Synergistic effects with SSRIs or atypical antipsychotics warrant investigation.
Toxicity Profiling
Long-term toxicity studies, including carcinogenicity and teratogenicity assessments, are essential for clinical translation.
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